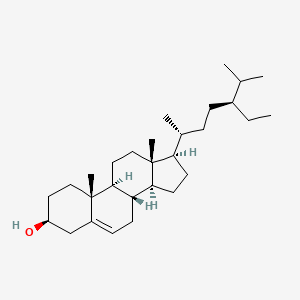
Clionasterol
Übersicht
Beschreibung
Clionasterol, also known as gamma-sitosterol or harzol, belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Thus, this compound is considered to be a sterol lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound can be biosynthesized from poriferastane.
This compound is a member of the class of phytosterols that is poriferast-5-ene carrying a beta-hydroxy substituent at position 3. It has a role as a plant metabolite and a marine metabolite. It is a 3beta-sterol, a member of phytosterols and a 3beta-hydroxy-Delta(5)-steroid. It derives from a hydride of a poriferastane.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Anticomplementary Activity
Clionasterol has been identified as a potent inhibitor of the classical pathway of the human complement system, with an IC50 value of 4.1 µM, making it ten times more active than β-sitosterol. This property suggests potential therapeutic applications in conditions where modulation of the complement system is beneficial, such as autoimmune diseases and inflammatory disorders. Mechanistic studies indicate that this compound interferes with complement component C1, which is critical in the activation of the complement cascade .
1.2 Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of this compound-rich fractions derived from Caulerpa racemosa. These fractions demonstrated protective effects against oxidative stress-induced damage in human keratinocytes and zebrafish models. The this compound-rich hexane fraction significantly reduced reactive oxygen species levels and apoptosis markers in cells exposed to particulate matter (PM), indicating its potential use in skin protection and anti-aging formulations .
Dermatological Applications
2.1 Skin Protection Against Environmental Stressors
The protective effects of this compound against PM-induced skin damage suggest its utility in dermatological products aimed at combating environmental stressors. In vitro studies showed that this compound could downregulate apoptotic signaling pathways and enhance cell survival under oxidative stress conditions . This positions this compound as a candidate for inclusion in skincare formulations targeting pollution-related skin issues.
Biochemical Research
3.1 Modulation of Vascular Endothelial Function
This compound has been associated with enhancing plasminogen-activating factor formation in vascular endothelial cells, which may have implications for cardiovascular health. This activity could contribute to improved blood flow and reduced thrombotic events, suggesting potential applications in cardiovascular therapies .
Toxicological Studies
4.1 Safety Profile Assessment
Toxicological evaluations have indicated that this compound exhibits low toxicity levels, showing no significant adverse effects on mosquito larvae or brine shrimp at elevated concentrations. This safety profile is crucial for its consideration in pharmaceutical and cosmetic applications .
Summary Table of this compound Applications
Case Studies
Case Study 1: Complement Inhibition
In a study evaluating various sterols, this compound was found to significantly inhibit the classical pathway of the complement system, demonstrating its potential as a therapeutic agent for conditions characterized by excessive complement activation .
Case Study 2: Skin Protection
Research involving the this compound-rich fraction from Caulerpa racemosa demonstrated its efficacy in protecting human keratinocytes from PM-induced oxidative stress. The study revealed that treatment with this fraction reduced apoptotic body formation and reactive oxygen species levels in a dose-dependent manner .
Eigenschaften
CAS-Nummer |
83-47-6 |
|---|---|
Molekularformel |
C29H50O |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1 |
InChI-Schlüssel |
KZJWDPNRJALLNS-FBZNIEFRSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Isomerische SMILES |
CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
Kanonische SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
melting_point |
147°C |
Key on ui other cas no. |
83-47-6 |
Physikalische Beschreibung |
Solid |
Synonyme |
24-ethylcholest-5-en-3 beta-ol 24-ethylcholesterol 3beta-sitosterol 3beta-stigmast-5-en-3-ol beta-sitosterol clionasterol gamma-sitosterol Harzol sitosterol sitosterol, (3beta)-isomer sitosterol, (3beta,24xi)-isomer sitosterol, 26-(14)C-labeled stigmast-5-en-3-ol, (3beta,24S)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













